molecular formula C25H34O3 B1675170 Levonorgestrel butyrate CAS No. 86679-33-6

Levonorgestrel butyrate

Cat. No. B1675170
CAS RN: 86679-33-6
M. Wt: 382.5 g/mol
InChI Key: GPKLGCALNRZIDS-KRTHDRFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel butyrate is a steroidal progestin of the 19-nortestosterone group . It is the C17β butanoate ester of levonorgestrel, and acts as a prodrug of levonorgestrel in the body . It is used as an emergency contraceptive to prevent pregnancy after unprotected sex or after failure of another birth control method . It works by preventing a woman’s egg from fully developing and may also prevent the attachment of the woman’s egg to the wall of the uterus .


Molecular Structure Analysis

Levonorgestrel butyrate has a molecular formula of C25H34O3 . Its average mass is 382.536 Da and its monoisotopic mass is 382.250793 Da .


Physical And Chemical Properties Analysis

Levonorgestrel butyrate has a chemical formula of C25H34O3, an exact mass of 382.25, and a molecular weight of 382.544 . The elemental analysis shows that it contains 78.49% carbon, 8.96% hydrogen, and 12.55% oxygen .

Scientific Research Applications

1. Emergency Contraception Effectiveness

Levonorgestrel is widely used as an emergency contraceptive. A study analyzing data from the World Health Organization revealed that levonorgestrel's effectiveness as an emergency contraceptive diminishes with delayed administration. It is most effective when administered as soon as possible after unprotected intercourse, with a significantly reduced effectiveness on the fifth day post-intercourse (Piaggio, Kapp, & von Hertzen, 2011).

2. Pharmacokinetics in Adolescents

Research on the pharmacokinetics of levonorgestrel in adolescents shows differences in how the drug is metabolized compared to adults. Adolescents have a higher total plasma clearance of levonorgestrel, resulting in lower maximum and average total plasma concentrations. This suggests that the drug behaves differently in younger individuals, although these differences are not considered clinically significant (Sambol et al., 2006).

3. Long-Acting Contraceptive Agents

A study exploring the X-ray crystal structure of levonorgestrel and its esters, including levonorgestrel butyrate, identified molecular features correlating with long-acting contraceptive activity. The orientation of the ester chains in more active compounds like levonorgestrel butyrate seems to affect the entire steroid framework, contributing to their contraceptive properties (Crabbé & Schlemper, 2010).

4. Environmental Impact and Soil Adsorption

Levonorgestrel, recognized as an endocrine-disruptrupting chemical, has been studied for its environmental impact, particularly in soil adsorption and degradation dynamics. Research indicates that levonorgestrel's adsorption in soil is significantly influenced by organic carbon content, and it demonstrates a relatively low mobility potential in the environment. The degradation of levonorgestrel in various soils occurs within a range of 4.32 to 11.55 days, pointing to its environmental persistence and potential ecological impacts (Tang et al., 2012).

5. Effect on Endometrial Receptivity

Research exploring the effects of levonorgestrel on endometrial receptivity markers in a three-dimensional human endometrial cell culture model found that levonorgestrel did not affect the expression of these markers. This contrasts with the effects observed for another fertility-regulating drug, mifepristone, suggesting differential impacts of these drugs on endometrial receptivity and potential applications in fertility control (Meng et al., 2009).

Safety And Hazards

Levonorgestrel, the parent compound of Levonorgestrel butyrate, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Levonorgestrel butyrate is still under development and has not been marketed yet . It has been under investigation as a long-lasting injectable contraceptive for women . A single intramuscular injection of an aqueous suspension of 5 or 10 mg Levonorgestrel butyrate has a duration of 3 months . Future research may focus on its potential use as a regular contraceptive method.

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLGCALNRZIDS-AYEDEZQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166916
Record name (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel butyrate

CAS RN

86679-33-6
Record name (17α)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86679-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086679336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ethyl-17α-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONORGESTREL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929CBB126
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel butyrate
Reactant of Route 2
Reactant of Route 2
Levonorgestrel butyrate
Reactant of Route 3
Reactant of Route 3
Levonorgestrel butyrate
Reactant of Route 4
Reactant of Route 4
Levonorgestrel butyrate
Reactant of Route 5
Reactant of Route 5
Levonorgestrel butyrate
Reactant of Route 6
Reactant of Route 6
Levonorgestrel butyrate

Citations

For This Compound
4
Citations
P Crabbé, EO Schlemper - Bulletin des Sociétés Chimiques …, 1983 - Wiley Online Library
… In the most active compounds, ie, levonorgestrel butyrate (4), cyclopropylcarboxylate (6), and cyclobutylcarboxylate (7), the unusual orientation of the ester chains seems to affect the …
Number of citations: 5 onlinelibrary.wiley.com
FA Meece, G Ahmed, H Nair, B Santhamma… - Steroids, 2018 - Elsevier
… One in particular showed superior anti-ovulation activity in murine models, namely the butyrate ester of LNG known as levonorgestrel butyrate (LB). This compound inhibited ovulation in …
Number of citations: 3 www.sciencedirect.com
CFB Ballatore, RM Caprioli, NE Hoffman
Number of citations: 0
胡堃, 张丽, 张宝喜, 杨德智, 吕扬 - 医药导报, 2020 - yydbzz.com
… 目前对于长效避孕针剂或避孕缓释注射剂的研究热点主要是寻找水溶性更好的LNG-环丁基羧酸酯和LNG-丁酸酯(levonorgestrel butyrate,LNG-B)等LNG前药 [30] . …
Number of citations: 4 www.yydbzz.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.